7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine
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Overview
Description
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound features a fused ring system with nitrogen atoms, making it a valuable scaffold for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine typically involves multi-step processes. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . This method allows for the efficient construction of the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of fully reduced naphthyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Similar structure but lacks the methyl group at the 7-position.
5,6,7,8-Tetrahydro-1-naphthylamine: Another similar compound with slight structural differences.
Uniqueness
7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-5-amine is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
7-methyl-6,8-dihydro-5H-1,7-naphthyridin-5-amine |
InChI |
InChI=1S/C9H13N3/c1-12-5-8(10)7-3-2-4-11-9(7)6-12/h2-4,8H,5-6,10H2,1H3 |
InChI Key |
AMAHDZVKFSQEOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)N=CC=C2)N |
Origin of Product |
United States |
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